molecular formula C19H25N3O4S B565935 Tert-butyl 4-(isoquinoline-5-sulfonyl)-3-methylpiperazine-1-carboxylate CAS No. 1796933-25-9

Tert-butyl 4-(isoquinoline-5-sulfonyl)-3-methylpiperazine-1-carboxylate

货号 B565935
CAS 编号: 1796933-25-9
分子量: 391.486
InChI 键: ZYSUPDFXPOJRSC-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Tert-butyl 4-(isoquinoline-5-sulfonyl)-3-methylpiperazine-1-carboxylate, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the field of oncology research. It is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in the development and progression of B-cell malignancies.

作用机制

BTK is a non-receptor tyrosine kinase that plays a critical role in B-cell receptor (BCR) signaling, which is essential for the survival and proliferation of B-cells. Tert-butyl 4-(isoquinoline-5-sulfonyl)-3-methylpiperazine-1-carboxylate selectively binds to the active site of BTK and inhibits its enzymatic activity, thereby blocking downstream signaling pathways that promote cell survival and proliferation. This leads to the induction of apoptosis and inhibition of cell growth in B-cell malignancies.
Biochemical and Physiological Effects:
Tert-butyl 4-(isoquinoline-5-sulfonyl)-3-methylpiperazine-1-carboxylate has been shown to induce apoptosis and inhibit cell growth in B-cell malignancies by blocking BCR signaling pathways. It also modulates the tumor microenvironment by reducing the production of cytokines and chemokines that support tumor growth and survival. Tert-butyl 4-(isoquinoline-5-sulfonyl)-3-methylpiperazine-1-carboxylate has a favorable pharmacokinetic profile, with high oral bioavailability and good tissue penetration. It has also demonstrated good safety and tolerability in preclinical and clinical studies.

实验室实验的优点和局限性

Tert-butyl 4-(isoquinoline-5-sulfonyl)-3-methylpiperazine-1-carboxylate is a highly selective inhibitor of BTK, which makes it a valuable tool for studying the role of BCR signaling in B-cell malignancies. Its favorable pharmacokinetic profile and good safety profile make it a suitable candidate for preclinical and clinical studies. However, its high potency and selectivity may also limit its use in certain experimental settings, as it may interfere with other signaling pathways that are regulated by BTK.

未来方向

There are several potential future directions for the development and application of Tert-butyl 4-(isoquinoline-5-sulfonyl)-3-methylpiperazine-1-carboxylate. One area of interest is the use of Tert-butyl 4-(isoquinoline-5-sulfonyl)-3-methylpiperazine-1-carboxylate in combination with other targeted therapies and chemotherapy drugs to enhance therapeutic efficacy and overcome drug resistance. Another area of focus is the exploration of Tert-butyl 4-(isoquinoline-5-sulfonyl)-3-methylpiperazine-1-carboxylate in other B-cell malignancies, such as Waldenström macroglobulinemia and multiple myeloma. Additionally, the development of Tert-butyl 4-(isoquinoline-5-sulfonyl)-3-methylpiperazine-1-carboxylate analogs with improved pharmacokinetic and pharmacodynamic properties may further enhance its therapeutic potential.

合成方法

The synthesis of Tert-butyl 4-(isoquinoline-5-sulfonyl)-3-methylpiperazine-1-carboxylate involves the reaction of tert-butyl 4-(4-aminopiperidin-1-yl)isoquinoline-5-sulfonate with 3-methylpiperazine-1-carboxylic acid tert-butyl ester in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst like N-hydroxybenzotriazole (HOBt). The resulting product is then purified by column chromatography to obtain Tert-butyl 4-(isoquinoline-5-sulfonyl)-3-methylpiperazine-1-carboxylate in high purity and yield.

科学研究应用

Tert-butyl 4-(isoquinoline-5-sulfonyl)-3-methylpiperazine-1-carboxylate has been extensively studied in preclinical models of B-cell malignancies such as chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). It has shown promising results in inhibiting the growth and survival of malignant B-cells both in vitro and in vivo. Tert-butyl 4-(isoquinoline-5-sulfonyl)-3-methylpiperazine-1-carboxylate has also been tested in combination with other targeted therapies and chemotherapy drugs, demonstrating synergistic effects and improved therapeutic outcomes.

属性

IUPAC Name

tert-butyl 4-isoquinolin-5-ylsulfonyl-3-methylpiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O4S/c1-14-13-21(18(23)26-19(2,3)4)10-11-22(14)27(24,25)17-7-5-6-15-12-20-9-8-16(15)17/h5-9,12,14H,10-11,13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYSUPDFXPOJRSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1S(=O)(=O)C2=CC=CC3=C2C=CN=C3)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 4-(isoquinolin-5-ylsulfonyl)-3-methylpiperazine-1-carboxylate

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。